molecular formula C19H32N4S B14004397 9-tetradecyl-3H-purine-6-thione CAS No. 82191-97-7

9-tetradecyl-3H-purine-6-thione

Cat. No.: B14004397
CAS No.: 82191-97-7
M. Wt: 348.6 g/mol
InChI Key: WLVKDFKFNPHITD-UHFFFAOYSA-N
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Description

9-tetradecyl-3H-purine-6-thione is a chemical compound with the molecular formula C19H32N4S. It belongs to the class of purine derivatives, which are known for their significant biological activities. This compound is characterized by a long tetradecyl chain attached to the purine ring, which influences its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-tetradecyl-3H-purine-6-thione typically involves the alkylation of 6-thiopurines. One common method is the reaction of 6-thiopurines with tetradecyl halides under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

9-tetradecyl-3H-purine-6-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-tetradecyl-3H-purine-6-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-tetradecyl-3H-purine-6-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but it is believed that the compound affects key signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-tetradecyl-3H-purine-6-thione is unique due to its long tetradecyl chain, which imparts distinct physical and chemical properties. This structural feature can influence its solubility, bioavailability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

82191-97-7

Molecular Formula

C19H32N4S

Molecular Weight

348.6 g/mol

IUPAC Name

9-tetradecyl-3H-purine-6-thione

InChI

InChI=1S/C19H32N4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-16-22-17-18(23)20-15-21-19(17)24/h15-16H,2-14H2,1H3,(H,20,21,24)

InChI Key

WLVKDFKFNPHITD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN1C=NC2=C1NC=NC2=S

Origin of Product

United States

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